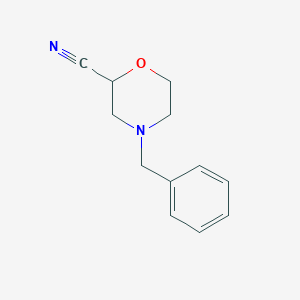

4-Benzylmorpholine-2-carbonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-benzylmorpholine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWYNSSXFPEQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576336 | |

| Record name | 4-Benzylmorpholine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126645-52-1 | |

| Record name | 4-Benzylmorpholine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylmorpholine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzylmorpholine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Benzylmorpholine-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its known physical characteristics, provides detailed experimental protocols for its synthesis, and outlines general safety and handling procedures. The information is intended to support researchers and professionals in drug development and related scientific fields.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 126645-52-1 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| pKa (Predicted) | 4.89 ± 0.10 | [1] |

| Solubility | ||

| Water: Low solubility | [1] | |

| Chloroform: Slightly soluble | ||

| Ethanol: Soluble | [1] | |

| Acetone: Soluble | [1] | |

| DMSO: Slightly soluble | [3] | |

| Methanol: Slightly soluble | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. Below are two detailed experimental protocols derived from the literature.

Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways to obtain this compound.

Detailed Methodologies

Method 1: From 4-Benzylmorpholine-2-carbaldehyde

This protocol involves the conversion of the aldehyde functional group to a nitrile.

-

Materials:

-

4-Benzylmorpholine-2-carbaldehyde

-

Anhydrous Formic Acid

-

Hydroxylamine Hydrochloride

-

Saturated Saline Solution

-

Water

-

Silica Gel for column chromatography

-

-

Procedure:

-

To a reaction flask, add 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

-

Stir the mixture and heat at reflux for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Add a saturated saline solution and stir well.

-

Filter the resulting mixture to collect the precipitate.

-

Wash the filter cake with water.

-

Dry the solid to obtain the crude product as a white solid.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Method 2: From 2-(Benzylamino)ethanol and 2-Chloroacrylonitrile [4]

This two-step protocol involves the initial reaction of 2-(benzylamino)ethanol with 2-chloroacrylonitrile followed by a base-mediated cyclization.[4]

-

Materials:

-

2-(Benzylamino)ethanol

-

2-Chloroacrylonitrile

-

Tetrahydrofuran (THF)

-

Potassium tert-butoxide (t-BuOK)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

-

Procedure:

-

Combine 2-(benzylamino)ethanol (46 g, 304 mmol) and 2-chloroacrylonitrile (26.5 g, 304 mmol) and stir at room temperature for 18 hours.[4]

-

Add THF (300 mL) to the reaction mixture.[4]

-

Cool the mixture to below 2°C and add t-BuOK (38.9 g, 330 mmol) portion-wise over 1 hour, maintaining the low temperature.[4]

-

Continue stirring at 0°C for an additional hour.[4]

-

Quench the reaction by adding saturated aqueous NaHCO₃.[4]

-

The product can then be isolated through standard workup procedures, likely involving extraction and solvent removal.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. Morpholine derivatives are known to be present in various pharmaceutical compounds and can act as enzyme inhibitors; however, further research is required to determine the specific biological functions of this particular compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with established synthetic routes and some characterized physical properties. Its structural similarity to other biologically active morpholine derivatives suggests potential for further investigation in medicinal chemistry. This guide provides a foundational summary for researchers interested in this compound, though it highlights the need for further experimental determination of key physical data, such as its melting point, and exploration of its biological activity.

References

- 1. 2-Morpholinecarbonitrile, 4-(Phenylmethyl)-: Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

- 2. This compound AldrichCPR 126645-52-1 [sigmaaldrich.com]

- 3. 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID | 769087-80-1 [m.chemicalbook.com]

- 4. WO2015164508A1 - Substituted [1,2,4] triazolo [1,5-a] pyrimidin-7-yl compounds as pde2 inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Benzylmorpholine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of 4-Benzylmorpholine-2-carbonitrile. The information is intended for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a synthetic organic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a nitrile group at the 2-position. The presence of the morpholine moiety, a common scaffold in medicinal chemistry, suggests its potential for biological activity.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 126645-52-1[1] |

| Molecular Formula | C₁₂H₁₄N₂O[1] |

| Molecular Weight | 202.25 g/mol [1] |

| SMILES | N#CC1CN(CCO1)Cc2ccccc2[2] |

| InChI Key | NAWYNSSXFPEQKE-UHFFFAOYSA-N[3] |

Physicochemical Properties

Published experimental data for the physicochemical properties of this compound are limited. The following table summarizes predicted and available data.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 343.1°C | [4] |

| Density | 1.14 g/cm³ | [4] |

| pKa | 4.89 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

| Predicted ¹H NMR | Predicted ¹³C NMR |

| Chemical shifts for protons on the benzyl group and morpholine ring are expected. | Chemical shifts for the carbon atoms of the benzyl group, morpholine ring, and the nitrile group are anticipated. |

Synthesis and Purification

Several synthetic routes to this compound have been described. Below are detailed protocols for two common methods.

Synthesis Workflow Diagram

Caption: Synthesis routes for this compound.

Experimental Protocols

Method 1: From 4-Benzylmorpholine-2-carbaldehyde [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

-

Reaction: Stir the mixture and heat to reflux for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium chloride and stir thoroughly.

-

Isolation: Collect the resulting solid by filtration, wash the filter cake with water, and dry to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography to yield pure this compound.

Method 2: From Morpholine-2-methanol [1]

-

Preparation: Dissolve morpholine-2-methanol in a 10% aqueous solution of sodium bicarbonate and cool the solution to 0-4°C in an ice bath.

-

Addition of Reagent: In a separate flask, dissolve benzyl chloride in acetone. Add this solution dropwise to the cooled morpholine-2-methanol solution.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, followed by stirring at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract twice with diethyl ether. Cool the aqueous layer and adjust the pH to approximately 2 with concentrated hydrochloric acid to precipitate a white solid.

-

Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by vacuum distillation and precipitate the product with petroleum ether to obtain this compound.

Biological Activity and Mechanism of Action

Derivatives of benzyl morpholine have been identified as potent inhibitors of both norepinephrine and serotonin reuptake.[5] This dual-reuptake inhibition is a well-established mechanism for the treatment of depression and anxiety disorders.

Proposed Mechanism of Action

This compound is proposed to act at the synaptic cleft by blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT). This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Mechanism of Action Diagram

References

An In-depth Technical Guide to 4-Benzylmorpholine-2-carbonitrile (CAS: 126645-52-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylmorpholine-2-carbonitrile, with the Chemical Abstracts Service (CAS) number 126645-52-1, is a heterocyclic organic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a nitrile group at the 2-position. This molecule has garnered interest primarily as a key intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurotransmitter reuptake systems. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and its role in the development of potential therapeutics. The content herein is compiled from publicly available scientific literature and patent documents, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is a chiral compound, existing as a racemic mixture unless otherwise specified. Its core structure consists of a saturated six-membered morpholine ring, which imparts favorable physicochemical properties often sought in drug candidates. The presence of the benzyl group provides a lipophilic character, while the nitrile group can act as a versatile chemical handle for further synthetic modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 126645-52-1 | |

| Molecular Formula | C₁₂H₁₄N₂O | [1][2][3] |

| Molecular Weight | 202.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Solubility | Sparingly soluble in water | |

| Predicted pKa | 4.89 ± 0.10 |

Table 2: Spectroscopic and Computational Data

| Data Type | Predicted Information | Source |

| ¹H NMR | Predicted spectrum available | |

| ¹³C NMR | Predicted spectrum available | |

| SMILES | N#CC1CN(CCO1)Cc2ccccc2 | [1] |

| InChI | 1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | [1] |

Synthesis and Experimental Protocols

The primary available source detailing the synthesis of this compound is found within the patent literature, specifically in the context of preparing precursors for dual serotonin and norepinephrine reuptake inhibitors.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from N-benzylethanolamine. The general workflow involves the reaction of N-benzylethanolamine with 2-chloroacrylonitrile, followed by a base-mediated intramolecular cyclization.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from the procedure described in US Patent 7,294,623 B2.

Materials:

-

N-benzylethanolamine

-

2-chloroacrylonitrile

-

Potassium tert-butoxide

-

Toluene

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction of N-benzylethanolamine and 2-chloroacrylonitrile: In a suitable reactor under a nitrogen atmosphere, charge toluene and 2-chloroacrylonitrile at room temperature.

-

Slowly add N-benzylethanolamine to the mixture and allow the reaction to proceed for several hours at room temperature.

-

Cyclization: Dilute the reaction mixture with toluene and cool to a reduced temperature (e.g., -5°C to 0°C).

-

Slowly add a solution of potassium tert-butoxide in THF, maintaining the low temperature.

-

After the addition is complete, continue stirring at the reduced temperature for approximately one hour.

-

Work-up: Quench the reaction by adding water. Separate the aqueous layer.

-

Wash the organic layer with water.

-

Concentrate the organic layer under reduced pressure.

-

The resulting crude product can be further purified if necessary, for example, by extraction with an acidic aqueous solution followed by neutralization and extraction.

Note: This is a generalized protocol. Researchers should refer to the original patent for specific quantities and safety precautions.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a class of compounds known as dual serotonin and norepinephrine reuptake inhibitors (SNRIs). These compounds are of significant interest for the treatment of various central nervous system disorders, including depression and anxiety.

Conversion to Bioactive Molecules

The nitrile group of this compound can be chemically transformed into other functional groups, such as a primary amine or a ketone, via reduction or reaction with organometallic reagents, respectively. This allows for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

References

- 1. Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duloxetine (Cymbalta), a dual inhibitor of serotonin and norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Overview: 4-Benzylmorpholine-2-carbonitrile

This document provides a concise summary of the key molecular properties of 4-Benzylmorpholine-2-carbonitrile, a heterocyclic nitrile compound utilized in pharmaceutical research. It serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system or acting as enzyme inhibitors[1].

Molecular and Physicochemical Data

The fundamental properties of this compound are detailed below. These values are essential for a range of applications, from reaction stoichiometry to analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O | [1][2][3][4] |

| Molecular Weight | 202.25 g/mol | [1][2][3][4] |

| Purity | >95% | [4] |

| Boiling Point | 343.1°C | [1] |

| Density | 1.14 g/cm³ | [1] |

| Storage Condition | 2~8°C | [1] |

Experimental Protocols and Further Research

Detailed experimental protocols for the synthesis or use of this compound are specific to individual research and development projects and are not publicly available in a generalized format. The compound's structure allows for various modifications, enabling the development of drugs with enhanced efficacy and selectivity[1]. Further research is necessary to fully elucidate the properties and potential applications of this compound[2].

Logical Workflow for Property Determination

The determination of a compound's molecular weight follows a systematic process, beginning with the identification of its molecular formula. This workflow is visualized in the diagram below.

Caption: Workflow for Molecular Weight Calculation.

References

A Technical Guide to the Solubility Profile of 4-Benzylmorpholine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 4-benzylmorpholine-2-carbonitrile, a key consideration for its handling, formulation, and potential applications in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility profile through established experimental protocols. Furthermore, a detailed experimental workflow is presented to guide researchers in systematically assessing the compound's solubility in a variety of common solvents.

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring, a benzyl group, and a nitrile functional group. The presence of the morpholine moiety is common in many pharmaceutical compounds, suggesting potential biological relevance for this molecule. An understanding of a compound's solubility is fundamental for a wide range of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo studies. Currently, published quantitative solubility data for this compound is scarce, with one source describing it as sparingly soluble in water[1]. This guide, therefore, focuses on empowering researchers to generate this critical data through standardized methodologies.

Predicted Solubility Characteristics

The molecular structure of this compound, containing both polar (morpholine, nitrile) and non-polar (benzyl group) components, suggests a varied solubility profile. The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, potentially conferring some solubility in protic solvents. However, the bulky, non-polar benzyl group is likely to dominate, leading to better solubility in organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the qualitative and semi-quantitative solubility of this compound in various solvents. This protocol is synthesized from established methods for organic compound solubility testing[2][3][4][5].

3.1. Materials and Reagents

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

Water (distilled or deionized)

-

Diethyl ether

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Organic solvents of interest (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

pH indicator paper

3.2. General Procedure

For each solvent, the following steps should be performed:

-

Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 25 mg) and place it into a small test tube[3].

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions to the test tube[3].

-

Mixing: After each addition, vigorously shake or vortex the test tube for a consistent period (e.g., 60 seconds) to facilitate dissolution[2].

-

Observation: Visually inspect the solution to determine if the compound has completely dissolved. If all but a few small granules have dissolved, it can be considered soluble[2].

-

Classification: Record the solubility as "soluble," "partially soluble," or "insoluble."

3.3. Solubility Classification Flow

A systematic approach to solubility testing can provide insights into the compound's functional groups and general properties. The following workflow is recommended:

-

Water Solubility: Begin by testing the solubility in water. If the compound is water-soluble, test the pH of the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral[4][5].

-

Aqueous Acid/Base Solubility: If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl[3][4][5].

-

Solubility in 5% NaOH suggests the presence of an acidic functional group.

-

Solubility in 5% NaHCO₃ indicates a relatively strong acidic group, such as a carboxylic acid.

-

Solubility in 5% HCl points to a basic functional group, like an amine.

-

-

Concentrated Acid Solubility: For compounds insoluble in the above aqueous solutions, solubility in cold, concentrated sulfuric acid can be tested. Solubility in this strong acid is characteristic of compounds containing oxygen, nitrogen, or double/triple bonds[5].

-

Organic Solvent Solubility: Systematically test the solubility in a range of common organic solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

Data Presentation

The results of the solubility tests should be recorded in a clear and organized table to allow for easy comparison.

| Solvent System | Temperature (°C) | Observation (e.g., Soluble, Partially Soluble, Insoluble) |

| Water | Ambient | |

| 5% NaOH | Ambient | |

| 5% NaHCO₃ | Ambient | |

| 5% HCl | Ambient | |

| Concentrated H₂SO₄ | Ambient | |

| Ethanol | Ambient | |

| Methanol | Ambient | |

| Acetone | Ambient | |

| Dichloromethane | Ambient | |

| Ethyl Acetate | Ambient | |

| Hexane | Ambient |

Experimental Workflow Diagram

The following diagram illustrates the logical progression for determining the solubility of this compound.

Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectral Analysis of 4-Benzylmorpholine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 4-benzylmorpholine-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific molecule, this guide leverages predicted data and analysis of analogous structures to provide a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document also outlines detailed experimental protocols for acquiring such data and presents a logical workflow for spectral analysis.

Introduction

This compound belongs to the morpholine class of compounds, which are prevalent in many natural products and pharmaceuticals due to their wide range of biological activities. The presence of a benzyl group and a carbonitrile functional group suggests its potential as a versatile building block in the synthesis of more complex molecules. A thorough spectral analysis is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity in research and development settings.

This guide serves as a practical resource for researchers, providing the expected spectral data, detailed methodologies for its acquisition, and a visual representation of the analytical workflow.

Predicted and Analogous Spectral Data

In the absence of publicly available experimental spectra for this compound, the following tables summarize predicted data and data from structurally related compounds. These values provide a strong foundation for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 4.5 - 4.7 | Triplet | 1H |

| H-3a | 3.9 - 4.1 | Doublet of Doublets | 1H |

| H-3b | 2.9 - 3.1 | Doublet of Doublets | 1H |

| H-5a | 3.6 - 3.8 | Multiplet | 1H |

| H-5b | 2.5 - 2.7 | Multiplet | 1H |

| H-6a | 3.7 - 3.9 | Multiplet | 1H |

| H-6b | 2.3 - 2.5 | Multiplet | 1H |

| Benzyl-CH₂ | 3.5 - 3.7 | Singlet | 2H |

| Aromatic-H | 7.2 - 7.4 | Multiplet | 5H |

Disclaimer: These are predicted values and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 45 - 50 |

| C-3 | 65 - 70 |

| C-5 | 50 - 55 |

| C-6 | 65 - 70 |

| C=N (Nitrile) | 115 - 120 |

| Benzyl-CH₂ | 60 - 65 |

| Aromatic-C (quaternary) | 135 - 140 |

| Aromatic-CH | 125 - 130 |

Disclaimer: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted based on the analysis of its constituent functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | 2240 - 2260 | Medium, Sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O-C (Ether stretch) | 1070 - 1150 | Strong |

| C-N (Amine stretch) | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion peaks for this compound are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 202.11 | Molecular Ion |

| [M+H]⁺ | 203.12 | Protonated Molecular Ion |

| [M+Na]⁺ | 225.10 | Sodium Adduct |

The fragmentation pattern is expected to show a prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺).

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

3.3.1. Sample Preparation (Electrospray Ionization - ESI)

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution can be directly infused into the mass spectrometer or injected through a liquid chromatography (LC) system.

3.3.2. Data Acquisition

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Parameters:

-

Ionization Mode: Positive ion mode is typically suitable for this compound.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source and Desolvation Temperatures: Optimized for the specific instrument and solvent system.

-

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound. While the presented data is based on predictions and analysis of analogous structures, it offers a robust starting point for researchers. The detailed experimental protocols and the logical workflow for spectral analysis are intended to facilitate the efficient and accurate characterization of this and other novel compounds in a laboratory setting. Experimental verification of the predicted data is highly recommended for definitive structural confirmation.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzylmorpholine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-benzylmorpholine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed synthetic methodologies, predicted characterization data, and standardized experimental protocols.

Introduction

This compound (CAS No: 126645-52-1; Molecular Formula: C₁₂H₁₄N₂O; Molecular Weight: 202.25 g/mol ) is a derivative of morpholine, a core structure found in numerous biologically active compounds. The presence of the benzyl group on the nitrogen and a nitrile group at the 2-position of the morpholine ring offers a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, and the introduction of a cyano group can modulate a molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported, starting from either 4-benzylmorpholine-2-carbaldehyde or morpholine-2-methanol.

Method 1: Cyanation of 4-Benzylmorpholine-2-carbaldehyde

This method involves the conversion of the aldehyde functional group to a nitrile. A common approach for this transformation is the reaction with hydroxylamine followed by dehydration.

Reaction Scheme:

Caption: Synthesis of this compound from 4-benzylmorpholine-2-carbaldehyde.

Experimental Protocol:

-

To a reaction flask, add 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.[1]

-

Stir the mixture and heat to reflux for 1 hour.[1]

-

After cooling to room temperature, add a saturated saline solution and stir well.[1]

-

Filter the resulting solid, wash the filter cake with water, and dry to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[1]

Method 2: N-Benzylation of Morpholine-2-methanol and Subsequent Functional Group Transformation

This pathway involves the N-benzylation of a pre-existing morpholine structure. While the direct conversion from morpholine-2-methanol to the nitrile is not fully detailed in the available literature, a plausible multi-step process would involve protection of the alcohol, introduction of the nitrile, followed by deprotection, or a more direct N-alkylation followed by conversion of the alcohol to the nitrile. A related patent describes the synthesis of benzyl morpholine derivatives starting from N-benzylethanolamine, which cyclizes to form the morpholine ring. A variation of this approach could also be envisioned.

Reaction Scheme:

Caption: Plausible synthetic route starting from morpholine-2-methanol.

Experimental Protocol (for N-benzylation step):

-

Dissolve morpholine-2-methanol in a 10% sodium bicarbonate solution and cool to 0-4 °C.[1]

-

Prepare a solution of benzyl chloride in acetone.[1]

-

Add the benzyl chloride solution dropwise to the cooled morpholine-2-methanol solution.[1]

-

Stir the reaction mixture in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography.[1]

-

The subsequent conversion of the resulting 4-benzylmorpholine-2-methanol to the target nitrile would require additional steps, such as oxidation to the aldehyde followed by cyanation as in Method 1.

Summary of Synthetic Methods

| Parameter | Method 1 | Method 2 (N-Benzylation) |

| Starting Material | 4-Benzylmorpholine-2-carbaldehyde | Morpholine-2-methanol |

| Key Reagents | Hydroxylamine hydrochloride, Formic acid | Benzyl chloride, Sodium bicarbonate |

| Reaction Conditions | Reflux | 0 °C to room temperature |

| Advantages | Direct conversion of the aldehyde to the nitrile. | Utilizes a potentially more accessible starting material. |

| Disadvantages | Requires the synthesis of the starting aldehyde. | Requires multiple steps for the full transformation. |

Characterization

To date, detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data based on the chemical structure and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.25 - 7.40 | m | 5H | Phenyl-H |

| ~ 4.5 - 4.7 | dd | 1H | H-2 |

| ~ 3.9 - 4.1 | m | 1H | H-6 (eq) |

| ~ 3.6 - 3.8 | m | 1H | H-6 (ax) |

| ~ 3.5 - 3.7 | d | 2H | -CH₂-Ph |

| ~ 2.8 - 3.0 | m | 1H | H-5 (eq) |

| ~ 2.6 - 2.8 | m | 1H | H-3 (eq) |

| ~ 2.3 - 2.5 | m | 1H | H-5 (ax) |

| ~ 2.1 - 2.3 | m | 1H | H-3 (ax) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 137 - 138 | Phenyl C (quaternary) |

| ~ 128 - 130 | Phenyl CH |

| ~ 118 - 120 | -C≡N |

| ~ 66 - 68 | C-6 |

| ~ 60 - 62 | -CH₂-Ph |

| ~ 53 - 55 | C-5 |

| ~ 50 - 52 | C-3 |

| ~ 48 - 50 | C-2 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2950, 2850 | Medium-Strong | Aliphatic C-H stretch |

| ~ 2240 - 2260 | Medium | C≡N stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1115 | Strong | C-O-C stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Possible Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 175 | [M - HCN]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols for Characterization

The following are generalized protocols for acquiring characterization data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method. Alternatively, direct infusion Electrospray Ionization (ESI) can be used.

-

Data Acquisition (EI): Use a standard electron energy of 70 eV. Acquire data over a mass-to-charge (m/z) range of approximately 50-300.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which can provide structural information.

Workflow and Logical Relationships

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

Discovery and history of 4-Benzylmorpholine-2-carbonitrile

An In-depth Guide to 4-Benzylmorpholine-2-carbonitrile: History, Synthesis, and Application

This technical guide provides a comprehensive overview of this compound, a key intermediate in the development of pharmaceutically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its history, synthesis, and the biological pathways it influences through its derivatives.

Discovery and History

The morpholine ring is a recognized pharmacophore present in many pharmaceutical compounds, and its derivatives are known to possess a range of biological activities, including anti-inflammatory and cholesterol-lowering effects.[2] The incorporation of a benzyl group and a reactive carbonitrile functional group makes this compound a versatile precursor for creating complex heterocyclic molecules for drug discovery processes.[3][4]

Physicochemical and Structural Data

A summary of the key physicochemical properties for this compound is provided below. Specific experimental data such as reaction yield and melting point are not consistently reported in the available literature.

| Property | Value | Source(s) |

| CAS Number | 126645-52-1 | [3] |

| Molecular Formula | C₁₂H₁₄N₂O | [2] |

| Molecular Weight | 202.25 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 343.1 °C (Predicted) | [4] |

| Density | 1.14 g/cm³ (Predicted) | [4] |

| pKa | 4.89 ± 0.10 (Predicted) | [3] |

| Reaction Yield | Not available in searched literature. | |

| Melting Point | Not available in searched literature. | |

| Spectroscopic Data | Not available in searched literature. |

Synthesis and Experimental Protocols

While several synthetic routes have been outlined, a complete, detailed experimental protocol for this compound is not fully detailed in a single public source. The following sections describe the most plausible methodologies based on available information.

Synthesis from 4-Benzylmorpholine-2-carbaldehyde

One reported method involves the conversion of an aldehyde precursor to the nitrile.[2]

Experimental Protocol:

-

Combine 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride in a reaction flask.

-

Stir the mixture and heat at reflux for one hour.

-

After cooling to room temperature, add a saturated saline solution and stir thoroughly.

-

Filter the resulting solid, wash the filter cake with water, and dry to obtain the crude product.

-

Purify the crude solid via silica gel column chromatography to yield this compound.[2]

Plausible Synthesis via Cyclization of N-Benzylethanolamine

Patent literature indicates that N-benzylethanolamine is a key starting material for a large-scale synthesis.[1] While the patent does not provide the full method, a representative protocol can be constructed based on a closely related synthesis of a morpholine derivative involving intramolecular cyclization. This method involves the reaction of N-benzylethanolamine with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) followed by base-promoted ring closure.

Experimental Protocol:

-

Step 1: N-Alkylation. In a suitable solvent such as toluene, dissolve N-benzylethanolamine (1.0 eq).

-

Add a haloacetonitrile (e.g., chloroacetonitrile, 1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. Cool the reaction mixture to between -5 °C and 0 °C in an ice bath.

-

Slowly add a strong base, such as potassium tert-butoxide (1.1 eq) in a solvent like THF, over 30 minutes, maintaining the low temperature. This promotes the intramolecular cyclization to form the morpholine ring.

-

Stir the mixture at this temperature for an additional 1-2 hours.

-

Step 3: Workup and Isolation. Quench the reaction by adding water. Separate the aqueous and organic layers.

-

Wash the organic layer with water and/or brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Step 4: Purification. Purify the resulting crude material by silica gel column chromatography to isolate pure this compound.

The diagram below illustrates the logical workflow for this plausible synthesis.

References

- 1. americanaddictioncenters.org [americanaddictioncenters.org]

- 2. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-Benzylmorpholine-2-carbonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core characteristics and potential research applications of 4-Benzylmorpholine-2-carbonitrile, a versatile heterocyclic compound. Given the inherent biological significance of the morpholine scaffold, this molecule presents a promising starting point for the discovery of novel therapeutics. This document provides a comprehensive overview of its synthesis, chemical properties, and known applications, alongside inferred potential based on the activities of structurally related compounds.

Compound Profile

This compound, with the CAS number 126645-52-1, is a morpholine derivative characterized by a benzyl group at the 4-position and a nitrile group at the 2-position.[1][2] The presence of the morpholine ring, a common pharmacophore, suggests its potential for biological activity.[1][3]

| Property | Value | Source |

| Molecular Formula | C12H14N2O | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| CAS Number | 126645-52-1 | [1][2] |

| Synonyms | N-benzyl-2-cyanomorpholine, 4-(Phenylmethyl)-2-morpholinecarbonitrile | [4] |

| Appearance | White to off-white solid | [2] |

| pKa (Predicted) | 4.89 ± 0.10 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. Below are the described experimental protocols.

Synthesis from 4-Benzylmorpholine-2-carbaldehyde

One common method involves the reaction of 4-benzylmorpholine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of anhydrous formic acid.[1]

Experimental Protocol:

-

To a reaction flask, add 4-benzylmorpholine-2-carbaldehyde, anhydrous formic acid, and hydroxylamine hydrochloride.

-

Stir the mixture and heat at reflux for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Add a saturated saline solution and stir thoroughly.

-

Filter the resulting solid, wash the filter cake with water, and dry to obtain the crude product.

-

Purify the product by silica gel column chromatography to yield this compound.[1]

A logical workflow for this synthesis is depicted below.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-benzyl-2-cyanomorpholine; 4-Benzyl-2-morpholinecarbonitrile; 4-benzylmorpholin-2-carbonitrile; N-benzyl cyanomorpholine; 4-(Phenylmethyl)-2-morpholinecarbonitrile; N-benzyl-2-cyanomorpholine; 4-benzyl-morpholine-2-carbonitrile; this compound | Chemrio [chemrio.com]

4-Benzylmorpholine-2-carbonitrile: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzylmorpholine-2-carbonitrile (CAS No. 126645-52-1). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document extrapolates potential degradation pathways and handling procedures based on the known chemical behavior of its constituent functional groups: the morpholine ring, the benzylamine moiety, and the nitrile group. This guide also outlines a general experimental workflow for conducting forced degradation studies to establish a comprehensive stability profile.

Introduction

This compound is a heterocyclic compound featuring a morpholine core, a versatile pharmacophore in medicinal chemistry known for conferring favorable pharmacokinetic properties.[1][2][3][4] Its structure, incorporating a benzyl group and a nitrile functional group, suggests its potential as a building block in the synthesis of novel therapeutic agents. As with any compound intended for research and drug development, understanding its chemical stability is paramount to ensure the integrity of experimental results, maintain shelf-life, and guarantee safety. This document serves as a foundational resource for researchers, providing guidance on storage, handling, and potential degradation mechanisms.

Chemical and Physical Properties

A summary of the basic properties of this compound is presented below.

| Property | Value |

| CAS Number | 126645-52-1 |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Appearance | Solid (form may vary) |

| pKa (Predicted) | 4.89 ± 0.10 |

Recommended Storage and Handling

While specific, quantitative stability data is not extensively documented, general recommendations from suppliers and chemical safety principles provide a strong basis for proper storage and handling.

Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8 °C) or cool place. | Reduces the rate of potential thermally induced degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidative degradation of the benzylamine and morpholine moieties.[5][6] |

| Light | Store in a light-resistant (amber) container. | Protects against potential photodegradation of the morpholine ring.[6] |

| Moisture | Store in a tightly sealed container in a dry place. | Prevents hydrolysis of the nitrile group and potential water-mediated degradation of the benzylamine.[5][7][8][9] |

Handling Procedures

Safe and effective handling is crucial to maintain the compound's integrity and ensure personnel safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Hygroscopicity: While not explicitly documented, similar compounds can be sensitive to moisture. Handle quickly and reseal containers promptly.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which could initiate degradation.

Potential Degradation Pathways

No specific degradation pathways for this compound have been published. However, based on the known reactivity of its functional groups, a hypothetical degradation map can be proposed. Key vulnerabilities include the benzylamine linkage, the nitrile group, and the morpholine ring itself.

-

Oxidative Degradation: Benzylamines are susceptible to oxidation, which can lead to the formation of imines. These intermediates can subsequently hydrolyze to form benzaldehyde and the corresponding morpholine-2-carbonitrile amine.[5][10] Further oxidation could yield benzoic acid.

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions. This reaction typically proceeds through an amide intermediate to form the corresponding carboxylic acid, 4-benzylmorpholine-2-carboxylic acid.[7][8][9][11][12]

-

Ring Opening: The morpholine ring, while generally stable, can undergo degradation, particularly under oxidative or photolytic stress, potentially leading to ring-opened byproducts.[6][13]

The logical relationship between the parent compound and its potential primary degradants is visualized in the diagram below.

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols: A General Workflow for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended.[14][15][16] Such studies intentionally stress the molecule to identify likely degradation products and develop stability-indicating analytical methods.

Objective

The primary goals of a forced degradation study are:

-

To identify potential degradation products.

-

To establish degradation pathways.

-

To develop and validate a stability-indicating analytical method (e.g., HPLC, UPLC) that can separate the parent compound from all significant degradants.

-

To determine the intrinsic stability of the molecule.[16]

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study. The specific concentrations and conditions should be optimized based on preliminary experiments.

Caption: General workflow for conducting a forced degradation study.

Conclusion

While specific stability data for this compound is scarce, a conservative approach to storage and handling is warranted. Based on its chemical structure, the compound is potentially susceptible to degradation via oxidation, hydrolysis, and photolysis. Researchers should store the material in a cool, dry, dark place under an inert atmosphere. For definitive stability information and the development of long-term research programs, it is highly recommended that a comprehensive forced degradation study be performed to elucidate its specific degradation pathways and establish a validated, stability-indicating analytical method.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. benchchem.com [benchchem.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Nitrile - Wikipedia [en.wikipedia.org]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 13. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

Purity Analysis of 4-Benzylmorpholine-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Benzylmorpholine-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines potential impurities, and details analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside strategies for chiral purity assessment.

Introduction to this compound and its Purity

This compound is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O. Its structure, featuring a morpholine ring, a benzyl group, and a nitrile functional group, makes it a valuable building block in medicinal chemistry. The purity of this intermediate is of paramount importance as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide details the analytical approaches to ensure the quality and purity of this compound, focusing on the identification and quantification of potential process-related impurities and stereoisomers.

Potential Impurity Profile

Based on common synthetic routes, the following impurities could potentially be present in a sample of this compound. One common synthesis route involves the reaction of 4-benzylmorpholine-2-carbaldehyde with anhydrous formic acid and hydroxylamine hydrochloride.[1] Another method is the reaction of morpholine-2-methanol with benzyl chloride.[1]

Table 1: Potential Process-Related Impurities

| Impurity Name | Chemical Structure | Origin |

| 4-Benzylmorpholine-2-carbaldehyde | C₁₂H₁₅NO₂ | Unreacted starting material |

| Morpholine-2-methanol | C₅H₁₁NO₂ | Unreacted starting material |

| Benzyl chloride | C₇H₇Cl | Unreacted starting material |

| Formic acid | CH₂O₂ | Reagent |

| Hydroxylamine hydrochloride | H₄ClNO | Reagent |

| N-Benzyl-2-cyanomorpholine Isomers | C₁₂H₁₄N₂O | By-products from side reactions |

| Degradation products | Various | Arise from instability |

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase chromatography.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The gradient can be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., around 220 nm and 254 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

Table 2: Example HPLC Gradient Elution Program

| Time (min) | % Aqueous Buffer | % Organic Modifier |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

Note: This is a generic starting point and the method would require optimization and validation for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Due to the polarity of the morpholine moiety, direct analysis of this compound by GC might be challenging. Derivatization can be employed to enhance its volatility. A common derivatization for morpholine and its derivatives is the formation of N-nitrosomorpholine.

-

Derivatization:

-

Dissolve the sample in an acidic aqueous solution.

-

Add a solution of sodium nitrite to form the N-nitroso derivative.

-

Extract the derivative into an organic solvent (e.g., dichloromethane).

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

Table 3: Example GC-MS Parameters for Analysis of Morpholine Derivatives

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 100°C (2 min), then 10°C/min to 280°C (5 min) |

| MS Ionization | Electron Ionization (70 eV) |

| MS Scan Range | m/z 40-400 |

Note: This method is based on the analysis of morpholine and would require significant adaptation and validation for this compound.

References

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to 4-Benzylmorpholine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the procurement, applications, and synthetic protocols for 4-benzylmorpholine-2-carbonitrile, a key intermediate in the development of advanced therapeutic agents. With a focus on practical application, this document provides detailed information for researchers engaged in medicinal chemistry and drug discovery.

Commercial Availability and Supplier Specifications

This compound (CAS No. 126645-52-1) is readily available from a range of specialized chemical suppliers. For researchers, securing a reliable source of high-purity starting materials is a critical first step in any synthetic workflow. The table below summarizes the offerings from several prominent suppliers, providing a comparative overview of available quantities and typical purities. The (R)-enantiomer (CAS No. 2199389-10-9) is also commercially available for stereospecific syntheses.

| Supplier | Product Code | Purity | Available Quantities |

| Sigma-Aldrich | AldrichCPR | - | Inquire |

| Toronto Research Chemicals (TRC) | B535160 | >97% | 25mg, 100mg, 250mg, 1g |

| Anichem | INT-1263 | >95% | 5g, 10g |

| CP Lab Safety | - | min 95% | 1g |

| BLDpharm | BD134969 | 97% | 1g, 5g, 25g |

| Achemica | - | >95% | Inquire |

| VWR | - | - | Inquire |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Core Application: A Precursor to Dual Serotonin-Norepinephrine Reuptake Inhibitors

This compound serves as a crucial building block in the synthesis of a novel class of benzyl morpholine derivatives. These derivatives have been identified as potent and selective inhibitors of both serotonin (5-HT) and norepinephrine (NE) reuptake, making them promising candidates for the treatment of a variety of central nervous system disorders, including depression and anxiety.

The general mechanism of action for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Caption: General mechanism of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Key Experimental Protocol: Synthesis of a Phenyl-Substituted Morpholine Intermediate

The following protocol is adapted from methodologies described in patent literature for the synthesis of SNRI precursors. This specific example details the reaction of this compound with a Grignard reagent to introduce a phenyl group, a critical step in building the final pharmacophore.

Reaction Scheme:

Caption: Synthesis of a key intermediate via Grignard reaction.

Materials and Equipment:

-

This compound

-

Phenylmagnesium chloride (2M solution in THF)

-

Toluene, anhydrous

-

Diethyl ether

-

1N HCl

-

Aqueous sodium carbonate

-

Magnesium sulfate

-

Double-jacketed reactor or round-bottom flask with magnetic stirrer

-

Addition funnel

-

Cooling bath (ice-water or other)

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: A double-jacketed reactor is charged with this compound (1 equivalent) and dry diethyl ether or toluene. The vessel is purged with an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The reaction mixture is cooled to an internal temperature of 0-1°C using a cooling bath.

-

Addition of Grignard Reagent: Phenylmagnesium chloride (1.08 equivalents) is added dropwise via an addition funnel over a period of 1 hour. The internal temperature should be carefully monitored and maintained between -3°C and 7°C.

-

Reaction Monitoring: The reaction is stirred at approximately 0°C for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the dropwise addition of methanol, followed by 1N HCl.

-

Workup: The mixture is heated to 60°C for 1 hour, then cooled. The layers are separated, and the aqueous layer is made basic with an aqueous sodium carbonate solution.

-

Extraction and Purification: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as an oil.

-

Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Overview

The development of novel therapeutics from this compound follows a structured workflow from initial synthesis to biological evaluation. This process is designed to efficiently identify and characterize promising lead compounds.

Caption: From intermediate to lead compound: A typical workflow.

This guide provides a foundational understanding of the role of this compound in modern drug discovery. By leveraging the information on its commercial availability and key synthetic applications, researchers can effectively incorporate this versatile intermediate into their research and development programs.

Methodological & Application

Synthesis of 4-Benzylmorpholine-2-carbonitrile from 4-Benzylmorpholine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Benzylmorpholine-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The protocol details a robust two-step synthetic pathway starting from the readily available 4-benzylmorpholine. The methodology involves an initial N-oxidation of the tertiary amine followed by a Polonovski-Potier reaction to introduce the cyano group at the C-2 position of the morpholine ring. This application note includes detailed experimental procedures, a summary of expected quantitative data, and visualizations to aid in the understanding of the reaction workflow and underlying principles.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a carbonitrile group onto the morpholine ring, specifically at the C-2 position, provides a versatile handle for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs. The target compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This protocol offers a reliable and reproducible method for its preparation from 4-benzylmorpholine.

Overall Reaction Scheme

The synthesis of this compound from 4-benzylmorpholine is achieved in two sequential steps:

-

N-Oxidation: 4-Benzylmorpholine is oxidized to 4-benzylmorpholine N-oxide.

-

Polonovski-Potier Reaction: The intermediate N-oxide is reacted with trifluoroacetic anhydride (TFAA) to generate an iminium ion, which is subsequently trapped by a cyanide nucleophile to yield the desired product.

Data Presentation

The following table summarizes the key reactants, intermediates, and the final product, along with their relevant physicochemical properties.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Benzylmorpholine |  | C₁₁H₁₅NO | 177.24 |

| 4-Benzylmorpholine N-oxide |  | C₁₁H₁₅NO₂ | 193.24 |

| This compound | C₁₂H₁₄N₂O | 202.25 |

Expected Yields and Purity:

| Step | Product | Typical Yield (%) | Purity (%) |

| N-Oxidation | 4-Benzylmorpholine N-oxide | >95 | >98 |

| Polonovski-Potier Reaction | This compound | 60-75 | >97 |

1H and 13C NMR Data for this compound (Predicted):

While experimental data is preferred, in its absence, predicted NMR data can provide a useful reference.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~7.30-7.45 | m | 5H | Phenyl-H |

| ¹H | ~4.50 | dd | 1H | H-2 |

| ¹H | ~3.80-3.95 | m | 2H | H-6 (axial & equatorial) |

| ¹H | ~3.60 | s | 2H | Benzyl-CH₂ |

| ¹H | ~2.80-2.95 | m | 1H | H-3 (axial) |

| ¹H | ~2.60-2.75 | m | 2H | H-5 (axial & equatorial) |

| ¹H | ~2.30-2.45 | m | 1H | H-3 (equatorial) |

| ¹³C | ~137.0 | s | - | Phenyl-C (quaternary) |

| ¹³C | ~129.0, ~128.5, ~127.5 | d | - | Phenyl-CH |

| ¹³C | ~117.0 | s | - | CN |

| ¹³C | ~66.5 | t | - | C-6 |

| ¹³C | ~63.0 | t | - | Benzyl-CH₂ |

| ¹³C | ~53.0 | t | - | C-5 |

| ¹³C | ~51.0 | t | - | C-3 |

| ¹³C | ~49.0 | d | - | C-2 |

Experimental Protocols

Materials and Reagents:

-

4-Benzylmorpholine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfite (Na₂SO₃), 10% aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Trifluoroacetic anhydride (TFAA)

-

Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Step 1: Synthesis of 4-Benzylmorpholine N-oxide

This procedure is adapted from standard N-oxidation protocols for tertiary amines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium sulfite (Na₂SO₃) to decompose excess peroxide.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-benzylmorpholine N-oxide as a white solid or a viscous oil. The product is often of sufficient purity to be used in the next step without further purification.

-

Step 2: Synthesis of this compound via Polonovski-Potier Reaction

This protocol is based on established procedures for the α-cyanation of N-alkyl cyclic amines.[1] EXTREME CAUTION: Potassium cyanide is a highly toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzylmorpholine N-oxide (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add trifluoroacetic anhydride (TFAA, 1.5 eq.) dropwise via syringe over 10 minutes. Stir the mixture at -78 °C for 30 minutes to form the iminium ion intermediate.

-

Cyanation: In a separate flask, prepare a solution of potassium cyanide (KCN, 2.0 eq.) in water. Add this aqueous solution to the reaction mixture at -78 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir vigorously for 12-16 hours.

-

Work-up:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).

-

Filter the biphasic mixture through a pad of diatomaceous earth to remove any precipitates.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

-